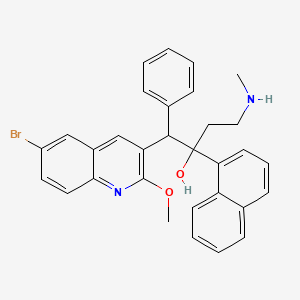
rac-N-DesmethylBedaquiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-N-DesmethylBedaquiline is a derivative of bedaquiline, a diarylquinoline compound used in the treatment of multidrug-resistant tuberculosis (MDR-TB). This compound is formed by the demethylation of bedaquiline and retains some of its pharmacological properties. It is primarily used in research settings to study the pharmacokinetics and metabolism of bedaquiline .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-DesmethylBedaquiline involves the demethylation of bedaquiline. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in laboratory settings for research purposes. The process involves precise control of reaction conditions to ensure the purity and yield of the final product .
化学反応の分析
Types of Reactions
rac-N-DesmethylBedaquiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce more reduced forms of the compound .
科学的研究の応用
rac-N-DesmethylBedaquiline is primarily used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of bedaquiline. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of bedaquiline derivatives.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of bedaquiline in living organisms.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug resistance mechanisms in tuberculosis treatment.
Industry: Utilized in the development and validation of analytical methods for quality control and regulatory purposes
作用機序
rac-N-DesmethylBedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase enzyme, similar to bedaquiline. This inhibition disrupts the production of ATP, which is essential for the energy metabolism of Mycobacterium tuberculosis. The compound binds to the c subunit of the ATP synthase enzyme, preventing its rotation and thereby inhibiting ATP synthesis .
類似化合物との比較
Similar Compounds
Bedaquiline: The parent compound, used in the treatment of MDR-TB.
N-DesmethylBedaquiline: Another demethylated derivative of bedaquiline.
Other Diarylquinolines: Compounds with similar structures and mechanisms of action.
Uniqueness
rac-N-DesmethylBedaquiline is unique due to its specific demethylation, which alters its pharmacokinetic and metabolic properties compared to bedaquiline. This makes it a valuable tool for studying the metabolism and mechanism of action of bedaquiline and its derivatives .
特性
IUPAC Name |
1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBOQBZOZDRXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














